3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
Description
3,4-Dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound featuring a benzamide core substituted with 3,4-dimethoxy groups. The benzamide moiety is linked via a sulfonylpropyl chain to a 4-phenylpiperazine group. This structure combines aromatic, sulfonamide, and piperazine elements, which are common in pharmaceuticals targeting central nervous system (CNS) receptors, antimicrobial agents, or enzyme inhibitors.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-10-9-18(17-21(20)30-2)22(26)23-11-6-16-31(27,28)25-14-12-24(13-15-25)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLXKHLMKJDGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with an appropriate amine to form the benzamide core.
-
Introduction of the Sulfonyl Group: : The benzamide is then reacted with a sulfonyl chloride derivative of 4-phenylpiperazine. This step often requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
-
Linking the Propyl Chain:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methoxy groups on the benzamide core can undergo oxidation to form quinone derivatives under strong oxidative conditions.
-
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
-
Substitution: : The sulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of benzamide compounds exhibit notable anti-inflammatory effects. For instance, studies have shown that similar compounds can significantly reduce inflammation in carrageenan-induced rat paw edema models. In these studies, certain derivatives demonstrated up to 78% inhibition of inflammation compared to standard drugs like ibuprofen .
Anticancer Activity
The compound has been investigated for its anticancer properties as well. Recent advancements in drug design have highlighted pyrazole derivatives, including those related to the target compound, as promising candidates for cancer therapy due to their ability to inhibit specific cancer cell lines and induce apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy Description | Reference |
|---|---|---|
| Anti-inflammatory | Up to 78% inhibition in rat models | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Synthetic Methodologies
The synthesis of 3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide involves multiple steps, often beginning with the formation of the piperazine ring followed by the introduction of the sulfonyl and benzamide functionalities. Various synthetic routes have been explored, emphasizing the importance of optimizing yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC) .
Case Studies and Research Findings
Several case studies provide insights into the practical applications of this compound:
Case Study: In Vivo Efficacy
A study conducted by Nagarapu et al. synthesized a series of compounds similar to this compound and evaluated their anti-inflammatory effects using rat models. The study found that specific derivatives exhibited significant activity comparable to established anti-inflammatory agents .
Case Study: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action for related benzamide derivatives in inhibiting RET kinase activity, which is crucial for certain cancer types. The findings suggested that these compounds could serve as lead structures for developing targeted therapies against RET-driven cancers .
Conclusion and Future Directions
The compound this compound shows promising applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research. Continued exploration into its synthetic pathways and biological effects will be essential for advancing its potential as a therapeutic agent.
Future research should focus on:
- Expanding the library of derivatives to explore structure–activity relationships.
- Conducting clinical trials to assess safety and efficacy in humans.
- Investigating additional biological targets beyond inflammation and cancer.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is largely dependent on its interaction with biological targets. The phenylpiperazine moiety can bind to neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison:
- Core heterocycle: Benzamide vs. triazolo or chromenone derivatives.
- Linker type: Sulfonylpropyl vs. non-sulfonylated propyl or alternative chains.
- Substituents : Methoxy, fluoro, or chlorophenyl groups on aromatic rings.
Comparative Data Table
Detailed Comparisons
a. Core Heterocycle and Pharmacological Implications
- The benzamide core in the target compound contrasts with the 1,2,4-triazolo[4,3-a]pyridine in MM0421.02. Benzamides are often associated with protease inhibition or receptor antagonism, while triazolopyridines may exhibit varied bioactivity due to nitrogen-rich heterocycles.
b. Linker Modifications
- The sulfonylpropyl linker in the target compound likely improves aqueous solubility compared to MM0421.02’s non-sulfonylated propyl chain.
- Example 53 employs a rigid sulfonamide linker with a chromenone scaffold, which may restrict conformational flexibility compared to the target compound’s propyl chain.
c. Substituent Effects
- The 3,4-dimethoxy groups on the benzamide may increase lipophilicity compared to fluorinated analogs (e.g., Example 53’s 2-fluoro substituent).
- The 4-phenylpiperazine moiety is shared with MM0421.02 and is a hallmark of CNS-active compounds. Piperazine derivatives often target serotonin or dopamine receptors, as seen in ’s study on 5-HT1A/2 affinity.
Biological Activity
3,4-Dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a benzamide backbone, methoxy groups, and a piperazine moiety linked via a sulfonyl group. Understanding its biological activity is crucial for exploring therapeutic applications, especially in cancer treatment and neurological disorders.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cell proliferation and survival pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological effects.
Anticancer Properties
Several studies have investigated the anticancer potential of benzamide derivatives, including those similar to this compound. These studies typically focus on the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.
Key Findings:
- In Vitro Studies: Cell line assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. For instance, derivatives have shown IC50 values ranging from 20 nM to 50 µM, indicating effective growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 20.3 |
| Compound B | MCF7 | 24.5 |
| This compound | TBD | TBD |
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential activity at serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Preliminary studies indicate that piperazine derivatives can modulate neurotransmitter levels and exhibit anxiolytic effects.
Research Insights:
- Serotonin Receptor Binding: Virtual screening and molecular docking studies have shown that piperazine derivatives can bind effectively to serotonin receptors, potentially leading to altered signaling pathways related to mood and anxiety .
Case Studies
A notable case study involving a derivative of this compound demonstrated its efficacy in reducing tumor size in xenograft models. The study reported a significant decrease in tumor volume after administration of the compound over a four-week period, alongside a marked increase in apoptotic markers within the tumor tissue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
